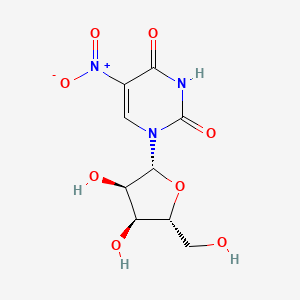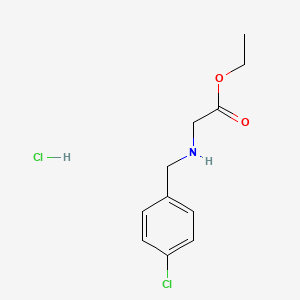![molecular formula C13H9N3O2S B13094062 Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate CAS No. 959245-23-9](/img/structure/B13094062.png)
Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C13H9N3O2S. This compound is known for its unique structure, which combines a pyrazine ring, a thieno[3,2-b]pyridine ring, and a carboxylate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thioxopyridine-3-carbonitrile with pyrazine derivatives in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl thieno[2,3-b]pyrazine-6-carboxylate
- 7-(Methylsulfanyl)Thieno[2,3-b]Pyrazine-6-Carboxylic Acid
- Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethoxy-
Uniqueness
Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate stands out due to its unique combination of a pyrazine ring and a thieno[3,2-b]pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .
Propiedades
Número CAS |
959245-23-9 |
|---|---|
Fórmula molecular |
C13H9N3O2S |
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
methyl 6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9N3O2S/c1-18-13(17)9-7-19-11-4-8(5-16-12(9)11)10-6-14-2-3-15-10/h2-7H,1H3 |
Clave InChI |
HIFWBNCKIQYNJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC2=C1N=CC(=C2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


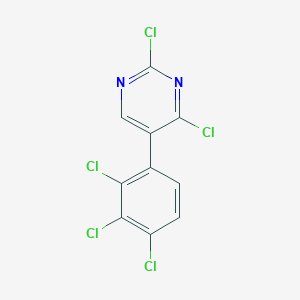
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)

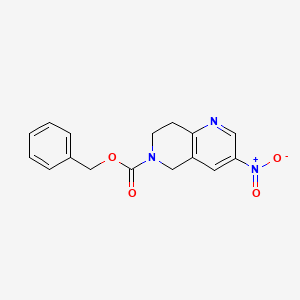
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
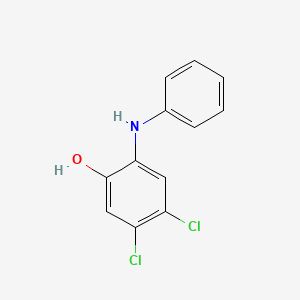
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
